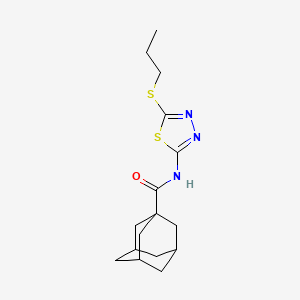

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Wissenschaftliche Forschungsanwendungen

Quantum Theory of Atoms-In-Molecules Analysis

A study explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallographic and QTAIM analysis. The adamantane derivatives displayed significant intra- and intermolecular interactions, with the orientation of the amino group differing in non-halogenated structures. This research highlights the importance of these interactions in stabilizing the crystal structures of such compounds, essential for developing materials with precise molecular arrangements (El-Emam et al., 2020).

Anti-Influenza Virus Activity

Adamantane derivatives have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. The study utilized a microwave-assisted synthesis approach, leading to compounds with potent inhibitory effects, suggesting adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

Research on adamantane derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, revealed their promising antimicrobial and anti-inflammatory properties. These compounds exhibited significant activities against Gram-positive bacteria and the pathogenic fungus Candida albicans, along with dose-dependent anti-inflammatory effects in vivo. Such findings underscore the potential of adamantane derivatives in developing new antimicrobial and anti-inflammatory treatments (Kadi et al., 2007).

Inhibitory Activity Against Carbonic Anhydrase Isoforms

A study focused on the inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrase (CA) isoforms highlighted the critical role of the tail derivatizing the 5-position in determining the compounds' inhibitory potency. The research provides insights into the design of isoform-selective inhibitors, crucial for therapeutic applications targeting specific CA isoforms (Avvaru et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

Adamantane-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, revealing the potential of these compounds in cancer therapy. Some derivatives exhibited promising results, offering a foundation for further development of anticancer agents (Wassel et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOPWXGKWOAPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)

![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)

![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)

![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)